Methyl palmitate-13C16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H34O2 |

|---|---|

Molecular Weight |

286.33 g/mol |

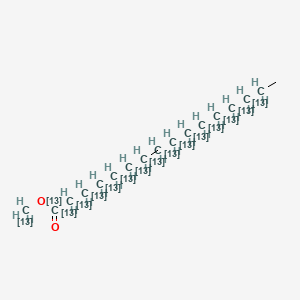

IUPAC Name |

(113C)methyl (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15-13C15)hexadecanoate |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |

InChI Key |

FLIACVVOZYBSBS-NMYYJSTJSA-N |

Isomeric SMILES |

C[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O[13CH3] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Methyl Palmitate-13C16 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl palmitate-13C16, a stable isotope-labeled form of methyl palmitate, serves as a powerful tool in the scientific community, particularly in the fields of metabolomics and lipidomics. Its core utility lies in its application as a tracer to meticulously track the metabolic fate of palmitate, the most common saturated fatty acid in animals and plants. The incorporation of sixteen carbon-13 atoms allows for the precise differentiation and quantification of exogenously supplied palmitate from the endogenous pool, providing invaluable insights into lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases.

Core Applications in Scientific Research

This compound is instrumental in a variety of research applications, primarily centered around its use as a metabolic tracer. Key applications include:

-

Metabolic Flux Analysis: This is one of the primary uses of this compound, enabling researchers to quantify the rate of metabolic reactions (fluxes) within a biological system.[1][2] By introducing the labeled compound, scientists can trace the pathways of fatty acid metabolism, including uptake, esterification into complex lipids, and catabolism through beta-oxidation.

-

Lipidomics and Lipid Biosynthesis Studies: The compound is extensively used to investigate the synthesis of various lipid species.[3] Researchers can track the incorporation of the 13C-labeled palmitate into more complex lipids like triglycerides, phospholipids (B1166683), and sphingolipids, offering a detailed view of lipid biosynthesis and remodeling.[3][4][5]

-

Internal Standard for Quantitative Analysis: In mass spectrometry-based analyses, this compound can be used as an internal standard.[1] Its chemical similarity to the unlabeled analyte, but distinct mass, allows for accurate quantification of methyl palmitate in biological samples.

-

Studying Palmitate-Induced Cellular Responses: High levels of palmitate can be toxic to cells, a phenomenon known as lipotoxicity. This compound is used to trace the metabolic fate of excess palmitate and understand the molecular mechanisms leading to cellular dysfunction, such as endoplasmic reticulum (ER) stress and apoptosis.[6][7][8][9]

Data Presentation: Quantitative Insights from Tracer Studies

The following tables summarize quantitative data from various studies that have utilized 13C-labeled palmitate to investigate metabolic processes.

Table 1: In Vitro Applications of 13C-Labeled Palmitate

| Cell Line | Labeled Compound | Concentration | Incubation Time | Key Findings | Reference |

| NIH/3T3 fibroblasts | BSA-bound 13C16-palmitate | 0.1 mmol/L | 1, 6, and 24 hours | Time-dependent increase in 127 different 13C16-labeled lipid species, including glycerolipids, glycerophospholipids, and sphingolipids. | [3] |

| H9c2 cardiomyocytes | Palmitate | 100, 200, and 400 µM | Not specified | Dose-dependent increase in intracellular lipid deposition, LDH activity, and apoptosis. Increased expression of ER stress markers. | [9] |

| BRIN-BD11 pancreatic β-cells | Palmitate | 0.25 mM | 18 hours | Increased triacylglycerol (TAG) content. When combined with methyl-palmitoleate, cytotoxicity was significantly inhibited. | [10] |

Table 2: In Vivo Applications of 13C-Labeled Palmitate

| Organism | Labeled Compound | Administration Method & Dose | Duration | Tissues Analyzed | Key Findings | Reference |

| Mice (C57BL/6N) | [U-13C]-palmitate | Bolus injection (20 nmol/kg body weight) | 10 minutes | Plasma, liver, gastrocnemius muscle | Labeled acylcarnitines were significantly higher in muscle than in liver. Labeled triglycerides and phosphatidylcholines were detected only in the liver. | [11] |

| Human Infant | [U-(13)C(6)]glucose (precursor to palmitate) | 24-hour infusion (140 mg/kg) | 70 hours | Tracheal aspirates | 13C enrichment in palmitate was first detected at 12.3 hours and peaked at 47 hours. The fractional synthetic rate of palmitate was 5.2% per day. | [12] |

| Human (Normal Subjects) | [1-13C]palmitate bound to albumin | 90-minute infusion | 90 minutes | Plasma | The rate of appearance of palmitate was determined to be 0.92 and 1.08 mmol/kg/min in two subjects. | [13] |

Experimental Protocols

Protocol 1: In Vitro Lipid Biosynthesis Analysis in Fibroblasts

This protocol describes a method for tracing the incorporation of 13C16-palmitate into various lipid classes in a cell culture model.[3]

-

Cell Culture: NIH/3T3 fibroblasts are cultured to a desired confluency in standard growth medium.

-

Preparation of Labeled Palmitate: 13C16-palmitate is conjugated to bovine serum albumin (BSA) to facilitate its uptake by the cells. A stock solution is prepared to a final concentration of 0.1 mmol/L in the cell culture medium.

-

Tracer Incubation: The standard growth medium is replaced with the medium containing BSA-bound 13C16-palmitate. Cells are incubated for various time points (e.g., 1, 6, and 24 hours).

-

Lipid Extraction: After incubation, the cells are washed, and total lipids are extracted using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

-

Sample Analysis by LC-MS: The extracted lipids are analyzed by hydrophilic interaction liquid chromatography (HILIC) coupled with parallel reaction monitoring-mass spectrometry (PRM-MS).

-

Data Analysis: The PRM-MS data is used to identify and quantify the 13C16-labeled lipid species, allowing for the determination of the metabolic fate of the administered palmitate.

Protocol 2: In Vivo Fatty Acid Flux Measurement in Mice

This protocol outlines a method to study the distribution and metabolism of 13C-palmitate in a mouse model.[11]

-

Animal Preparation: Male C57BL/6N mice are fasted for 15 hours prior to the experiment.

-

Tracer Administration: A bolus of [U-13C]-palmitate (20 nmol/kg body weight) is administered via intravenous injection into the caudal vein.

-

Sample Collection: After a defined period (e.g., 10 minutes), blood is collected, and tissues of interest (e.g., liver and gastrocnemius muscle) are harvested. Plasma is separated from the blood by centrifugation.

-

Metabolite Extraction: Lipids, acylcarnitines, and free fatty acids are extracted from the plasma and tissue homogenates.

-

UPLC-Mass Spectrometry Analysis: The extracts are analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the metabolites derived from the [U-13C]-palmitate tracer.

-

Data Interpretation: The quantitative data reveals the distribution of the labeled palmitate and its incorporation into various metabolic pools in different tissues.

Visualizing Metabolic Processes and Workflows

Palmitate-Induced Lipotoxicity Signaling Pathway

High concentrations of palmitate can induce cellular stress and apoptosis through various signaling pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress.

Caption: Palmitate-induced ER stress-mediated apoptosis pathway.

Experimental Workflow for Stable Isotope Tracing in Lipidomics

The general workflow for a stable isotope tracing experiment using this compound involves several key steps, from sample preparation to data analysis.

Caption: General workflow for a stable isotope tracing experiment in lipidomics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 3. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Labeled Methyl Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled methyl palmitate serves as a powerful and indispensable tool in modern biological research, offering profound insights into cellular metabolism, signaling pathways, and the mechanisms of disease. As the methyl ester of the most common saturated fatty acid in animals and plants, palmitic acid, its labeled counterpart allows for precise tracing and quantification of its metabolic fate and biological activities. This technical guide provides a comprehensive overview of the biological significance of labeled methyl palmitate, detailing its applications in metabolic research, its role in cellular signaling, and its utility in drug development. This document furnishes researchers with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to facilitate the integration of this valuable tracer into their research endeavors.

Introduction: The Versatility of a Labeled Fatty Acid

Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a primary source of energy, a crucial component of cell membranes, and a substrate for protein modification. The introduction of an isotopic label—most commonly carbon-13 (¹³C) or deuterium (B1214612) (²H)—into methyl palmitate allows for its differentiation from endogenous pools, enabling researchers to track its journey through complex biological systems with high precision.[1] This capability is instrumental in a variety of research areas, from fundamental metabolic studies to the development of novel therapeutics.

Labeled methyl palmitate is particularly valuable for:

-

Metabolic Flux Analysis: Quantifying the rates of metabolic pathways involving fatty acids.[2]

-

Signaling Pathway Elucidation: Investigating how fatty acids modulate cellular communication.

-

Protein Palmitoylation Studies: Understanding the reversible attachment of fatty acids to proteins and its functional consequences.[1][3][4][5]

-

Drug Development: Assessing the impact of pharmaceutical compounds on lipid metabolism and identifying new therapeutic targets.[1][6]

This guide will delve into these applications, providing the necessary technical details for their successful implementation.

Tracing Metabolic Fates: Labeled Methyl Palmitate in Metabolic Research

The use of isotopically labeled methyl palmitate is a cornerstone of metabolic research, allowing for the detailed investigation of fatty acid uptake, transport, storage, and oxidation.

Metabolic Flux Analysis

By introducing labeled methyl palmitate into cellular or animal models, researchers can trace the incorporation of the label into various lipid classes, such as triglycerides, phospholipids, and cholesteryl esters.[7] This enables the calculation of metabolic fluxes, providing a dynamic view of lipid metabolism that is not attainable with static measurements of metabolite concentrations.[2][8][9]

Table 1: Quantitative Data from Metabolic Flux Analysis using ¹³C-Labeled Palmitate in Fasting Mice

| Parameter | Plasma | Liver | Muscle |

| Free [U-¹³C]-palmitate (nmol/g protein) | 2.5 ± 0.5 µmol/L | 39 ± 12 | 14 ± 4 |

| ¹³C-labeled Acylcarnitines (nmol/g protein) | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 | 0.95 ± 0.47 |

| ¹³C-labeled Triglycerides (nmol/g protein) | Not Reported | 511 ± 160 | Not Detected |

| ¹³C-labeled Phosphatidylcholines (nmol/g protein) | Not Reported | 58 ± 9 | Not Detected |

Data adapted from a study in fasting mice 10 minutes after a bolus injection of [U-¹³C]-palmitate.[7]

Experimental Workflow: Lipidomics using Labeled Methyl Palmitate

The general workflow for a lipidomics study using labeled methyl palmitate involves several key steps, from cell culture to data analysis.

A Key Signaling Molecule: Methyl Palmitate in Cellular Communication

Beyond its role in metabolism, methyl palmitate and its parent molecule, palmitic acid, act as signaling molecules that can influence a variety of cellular processes, including inflammation, apoptosis, and cell growth.

The GPR40-PI3K/AKT Signaling Pathway

Methyl palmitate has been shown to exert cardioprotective effects by activating the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[10][11] Activation of GPR40 triggers a downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT), which promotes cell survival and reduces apoptosis.[10][11][12]

Post-Translational Modification: Protein Palmitoylation

Protein palmitoylation is a reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins. This modification plays a critical role in regulating protein trafficking, localization, and function. Labeled palmitic acid analogs are used to study the dynamics of this process.

Acyl-Biotin Exchange (ABE) Assay

The Acyl-Biotin Exchange (ABE) assay is a powerful technique to detect and quantify protein palmitoylation.[1][3][4][5] This method involves the specific exchange of palmitate groups on proteins with a biotin (B1667282) tag, which can then be detected and quantified.

Applications in Drug Development

Labeled methyl palmitate is a valuable tool in the development of new drugs, particularly for metabolic and cardiovascular diseases.

Assessing Drug Efficacy and Mechanism of Action

By using labeled methyl palmitate, researchers can assess how a drug candidate affects fatty acid metabolism.[1] For example, a drug's ability to inhibit fatty acid oxidation or promote its storage can be quantified by tracking the fate of the isotopic label. This provides crucial information about the drug's mechanism of action and its potential therapeutic efficacy.

Preclinical Safety and Toxicology

Understanding how a new drug impacts lipid metabolism is a critical aspect of preclinical safety assessment. Aberrant lipid metabolism can lead to cellular toxicity, particularly in the liver and heart. Tracing studies with labeled methyl palmitate can reveal if a drug causes an undesirable accumulation of specific lipid species, providing early warnings of potential toxicity.[6]

Table 2: Application of Labeled Fatty Acids in Preclinical Drug Development

| Application Area | Example Study | Labeled Fatty Acid Used | Key Finding |

| Drug Efficacy | Assessing the effect of an MTP inhibitor on triglyceride synthesis.[13] | [¹³C₁₈] Oleic Acid | The inhibitor significantly reduced the appearance of newly synthesized triglycerides in plasma. |

| Drug Safety | Evaluating the impact of a novel compound on hepatic lipid accumulation. | [¹³C₁₆] Palmitic Acid | The compound was found to increase the incorporation of palmitate into liver triglycerides, indicating a potential for steatosis. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving labeled methyl palmitate.

Protocol 1: Metabolic Labeling of Cultured Cells with ¹³C-Methyl Palmitate and Lipid Extraction

Objective: To label cellular lipids with ¹³C-methyl palmitate for subsequent analysis by mass spectrometry.

Materials:

-

Cultured mammalian cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped recommended

-

¹³C-labeled methyl palmitate (e.g., [U-¹³C₁₆]-methyl palmitate)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform (B151607), Water (for lipid extraction)

-

Internal standards for lipid classes (optional)

Procedure:

-

Preparation of Labeled Palmitate-BSA Conjugate:

-

Dissolve ¹³C-methyl palmitate in ethanol (B145695) to a stock concentration of 100 mM.

-

Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

-

Warm the BSA solution to 37°C.

-

Slowly add the ¹³C-methyl palmitate stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM palmitate in 1% BSA).

-

Incubate at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile filter the solution.

-

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and grow for 24 hours.

-

Remove the growth medium and replace it with fresh medium containing the ¹³C-methyl palmitate-BSA conjugate. The final concentration of labeled palmitate will depend on the cell type and experimental goals (typically 50-200 µM).

-

Incubate the cells for the desired labeling period (e.g., 1, 6, 12, 24 hours).

-

-

Cell Harvesting and Lipid Extraction (Bligh-Dyer Method):

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex thoroughly.

-

Add 1.25 mL of chloroform and vortex again.

-

Add 1.25 mL of water and vortex to induce phase separation.

-

Centrifuge at 1000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Store the dried lipid extract at -80°C until analysis.

-

Protocol 2: Quantification of ¹³C-Palmitate Incorporation into Lipid Classes by GC-MS

Objective: To quantify the amount of labeled palmitate incorporated into different lipid classes.

Materials:

-

Dried lipid extract from Protocol 1

-

Thin Layer Chromatography (TLC) plates

-

TLC developing solvents (e.g., hexane (B92381):diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids)

-

Iodine chamber for visualization

-

Methanolysis reagent (e.g., 1.25 M HCl in methanol)

-

Hexane

-

Internal standard (e.g., heptadecanoic acid)

-

GC-MS system

Procedure:

-

Separation of Lipid Classes by TLC:

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the lipid classes of interest (e.g., triglycerides, phospholipids, cholesteryl esters).

-

Visualize the separated lipid spots in an iodine chamber.

-

Scrape the silica (B1680970) corresponding to each lipid class into separate glass tubes.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

To each tube containing the scraped silica, add a known amount of internal standard.

-

Add 1 mL of methanolysis reagent.

-

Cap the tubes tightly and heat at 80°C for 1 hour.

-

Cool the tubes to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.

-

Transfer the upper hexane layer to a GC-MS vial.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS.

-

Use a suitable GC temperature program to separate the different FAMEs.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions of both the unlabeled (M+0) and the ¹³C-labeled methyl palmitate (e.g., M+16 for fully labeled).

-

Quantify the amount of labeled and unlabeled methyl palmitate by comparing their peak areas to that of the internal standard.

-

Conclusion

Labeled methyl palmitate is a cornerstone of modern biological and biomedical research. Its application as a metabolic tracer provides unparalleled insights into the dynamic nature of lipid metabolism, its role in cellular signaling opens up new avenues for understanding disease pathogenesis, and its utility in drug development accelerates the discovery of novel therapeutics. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this powerful tool to advance their scientific inquiries. As analytical technologies continue to improve in sensitivity and resolution, the biological significance and applications of labeled methyl palmitate are poised to expand even further, promising new discoveries in the intricate world of lipid biology.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl palmitate protects heart against ischemia/reperfusion-induced injury through G-protein coupled receptor 40-mediated activation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DOT (graph description language) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl Palmitate-13C16 vs. Unlabeled Methyl Palmitate for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of metabolomics, lipidomics, and drug development, the use of stable isotope-labeled compounds has become an indispensable tool for tracing the metabolic fate of molecules in biological systems. Methyl palmitate, the methyl ester of the ubiquitous 16-carbon saturated fatty acid, palmitic acid, is a key molecule in cellular metabolism and signaling. This guide provides a comprehensive technical overview of fully labeled methyl palmitate-13C16 and its unlabeled counterpart, detailing their properties, analytical differentiation, and applications in research. The uniform labeling of methyl palmitate with carbon-13 (¹³C) at all 16 carbon positions provides a distinct mass shift, enabling its unambiguous detection and quantification against the natural abundance background of the unlabeled form. This distinction is fundamental for conducting tracer studies to elucidate metabolic pathways, quantify fatty acid flux, and understand the mechanisms of disease.

Core Physical and Chemical Properties

The primary distinction between this compound and unlabeled methyl palmitate lies in their isotopic composition, which directly influences their molecular weight. This mass difference is the basis for their differentiation in mass spectrometry-based analyses. Other physical and chemical properties remain largely identical, as isotopic substitution has a negligible effect on chemical reactivity and chromatographic behavior under typical analytical conditions.

| Property | Unlabeled Methyl Palmitate | This compound | Data Source(s) |

| Molecular Formula | C₁₇H₃₄O₂ | ¹³C₁₆CH₃₄O₂ | [1][2] |

| Molecular Weight | ~270.46 g/mol | ~286.46 g/mol | [1][2] |

| Monoisotopic Mass | ~270.2559 u | ~286.3614 u | [1][2] |

| Melting Point | ~30-32 °C | ~30-32 °C | [1] |

| Boiling Point | ~185 °C @ 10 mmHg | ~185 °C @ 10 mmHg | |

| Density | ~0.852 g/mL at 25 °C | ~0.852 g/mL at 25 °C | |

| Appearance | White to off-white solid or colorless liquid | White to off-white solid or colorless liquid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, methanol (B129727), chloroform) | Insoluble in water; soluble in organic solvents (e.g., ethanol, methanol, chloroform) | [1] |

Analytical Characterization and Differentiation

The key to utilizing this compound as a metabolic tracer is the ability to analytically distinguish it from the endogenous, unlabeled pool. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of fatty acid methyl esters. The 16-dalton mass difference between this compound and its unlabeled form allows for clear separation and quantification.

| Analytical Feature | Unlabeled Methyl Palmitate | This compound | Notes |

| Parent Ion (m/z) in EI-GC-MS | 270 | 286 | Electron ionization (EI) typically results in the molecular ion [M]⁺. |

| Key Fragment Ion (m/z) in EI-GC-MS | 74 (McLafferty rearrangement) | 74 (unlabeled methoxycarbonyl group) and potential for labeled fragments | The characteristic m/z 74 fragment arises from the rearrangement involving the methyl ester group. For the fully labeled compound, fragments retaining the carbon backbone will show a mass shift. |

| Parent Ion in ESI-LC-MS | [M+H]⁺ = 271, [M+Na]⁺ = 293 | [M+H]⁺ = 287, [M+Na]⁺ = 309 | Electrospray ionization (ESI) typically forms adducts with protons or sodium ions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR spectra will be nearly identical for both labeled and unlabeled methyl palmitate, ¹³C NMR provides a direct method for observing the incorporation of the ¹³C isotope.

| Nucleus | Unlabeled Methyl Palmitate Chemical Shifts (δ, ppm) | This compound Spectral Features | Notes |

| ¹H | ~3.67 (s, 3H, -OCH₃), ~2.30 (t, 2H, -CH₂COO-), ~1.62 (m, 2H, -CH₂CH₂COO-), ~1.25 (br s, 24H, -(CH₂)₁₂-), ~0.88 (t, 3H, -CH₃) | Essentially identical to unlabeled methyl palmitate. | [3][4] |

| ¹³C | ~174.4 (C=O), ~51.4 (-OCH₃), ~34.1 (-CH₂COO-), ~31.9, ~29.7, ~29.5, ~29.3, ~29.1, ~25.0, ~22.7 (-(CH₂)ₙ-), ~14.1 (-CH₃) | A strong, single peak for each carbon position will be observed due to 100% ¹³C enrichment, and complex splitting patterns due to ¹³C-¹³C coupling will be present. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and its unlabeled counterpart.

Protocol 1: In Vitro Fatty Acid Uptake Assay in Cultured Cells

This protocol describes how to measure the uptake of fatty acids into cultured cells using this compound as a tracer.

Materials:

-

Mammalian cell line of interest (e.g., hepatocytes, adipocytes)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

-

Internal standard (e.g., heptadecanoic acid methyl ester)

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.

-

Preparation of Labeled Fatty Acid Medium:

-

Prepare a stock solution of this compound in ethanol.

-

Complex the labeled methyl palmitate to fatty acid-free BSA in serum-free medium to a final concentration of 100 µM.

-

-

Cell Treatment:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the prepared labeled fatty acid medium for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Add 2 mL of chloroform and vortex thoroughly.

-

Add the internal standard.

-

Centrifuge to separate the phases.

-

-

Sample Preparation for GC-MS:

-

Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.

-

Transesterify the lipids to fatty acid methyl esters (FAMEs) by adding 2 mL of 1% sulfuric acid in methanol and heating at 80°C for 1 hour.

-

After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

-

-

GC-MS Analysis:

-

Analyze the samples on a GC-MS system equipped with a suitable capillary column (e.g., DB-23).

-

Use a temperature gradient to separate the FAMEs.

-

Monitor for the ion corresponding to unlabeled methyl palmitate (m/z 270) and this compound (m/z 286).

-

-

Data Analysis:

-

Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled methyl palmitate to the total (labeled + unlabeled) methyl palmitate peak area.

-

Protocol 2: In Vivo Metabolic Tracer Study in a Mouse Model

This protocol outlines a procedure for an in vivo study to trace the metabolism of dietary fatty acids.

Materials:

-

Mice (e.g., C57BL/6)

-

Diet containing a known amount of this compound

-

Anesthesia

-

Tools for blood and tissue collection

-

Lipid extraction and derivatization reagents (as in Protocol 1)

Procedure:

-

Animal Acclimation and Diet:

-

Acclimate mice to a control diet for one week.

-

Switch the mice to a diet containing a defined percentage of this compound.

-

-

Sample Collection:

-

At specified time points (e.g., 1, 3, 7 days), anesthetize the mice.

-

Collect blood via cardiac puncture into EDTA-coated tubes.

-

Perfuse the tissues with saline and harvest relevant organs (e.g., liver, adipose tissue, muscle).

-

Flash-freeze all samples in liquid nitrogen and store at -80°C.

-

-

Sample Processing:

-

For plasma, perform lipid extraction and derivatization as described in Protocol 1.

-

For tissues, homogenize a known weight of the tissue in a chloroform/methanol mixture before proceeding with the lipid extraction and derivatization.

-

-

GC-MS or LC-MS/MS Analysis:

-

Analyze the FAMEs to determine the isotopic enrichment in different tissues and plasma.

-

-

Data Analysis:

-

Calculate the fractional contribution of the dietary tracer to the total palmitate pool in each tissue.

-

Visualizations

Palmitic Acid Metabolism

The following diagram illustrates the central role of palmitate in cellular lipid metabolism.

Caption: Metabolic pathways of palmitate synthesis and utilization.

Experimental Workflow for Stable Isotope Tracing

The diagram below outlines a typical workflow for a stable isotope tracing experiment using this compound.

Caption: A typical workflow for a stable isotope tracer study.

Logical Relationship for Analytical Differentiation

This diagram illustrates the logical basis for distinguishing between labeled and unlabeled methyl palmitate.

Caption: Analytical differentiation by mass spectrometry.

References

- 1. Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitic acid, methyl ester (palmitate-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-8390-0.25 [isotope.com]

- 3. Methyl palmitate(112-39-0) 1H NMR [m.chemicalbook.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Applications of Stable Isotopes in Lipid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of lipids, or lipidomics, has emerged as a critical field for understanding cellular processes and the development of various diseases. Lipids are not just simple structural components of membranes or energy storage molecules; they are also vital signaling molecules that regulate a myriad of cellular functions. To unravel the complexities of lipid metabolism, transport, and function, researchers are increasingly turning to stable isotope labeling. This powerful technique allows for the tracing and quantification of lipid dynamics in living systems, providing unparalleled insights into the intricate network of lipid-related pathways. This guide provides a comprehensive overview of the core applications of stable isotopes in lipid research, with a focus on experimental design, data interpretation, and the latest analytical methodologies.

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling involves the use of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to "tag" lipids or their precursors.[1][2] These labeled molecules are chemically identical to their unlabeled counterparts and are processed by cells in the same manner.[1] The key difference lies in their mass, which allows for their detection and quantification using mass spectrometry (MS).[1]

By introducing a stable isotope-labeled substrate into a biological system, researchers can track its incorporation into various lipid species over time. This enables the direct measurement of:

-

De novo synthesis: The rate at which new lipids are synthesized from precursor molecules.

-

Turnover rates: The balance between the synthesis and degradation of specific lipids.

-

Metabolic fluxes: The flow of atoms through different metabolic pathways.[3]

-

Precursor-product relationships: The identification of metabolic precursors for specific lipids.

The choice of stable isotope tracer is a critical aspect of experimental design and depends on the specific metabolic pathway being investigated.[2]

Key Applications and Methodologies

Stable isotope labeling has a wide range of applications in lipid research, from basic cell biology to clinical studies and drug development. Some of the key applications include:

Tracing Fatty Acid Metabolism

Stable isotopes are invaluable for studying the dynamic processes of fatty acid synthesis, elongation, desaturation, and oxidation.[4] By providing cells or organisms with labeled precursors like ¹³C-glucose or deuterated water (D₂O), researchers can quantify the contribution of de novo lipogenesis (DNL) to the total fatty acid pool.[5]

Experimental Workflow for Stable Isotope Tracing of Fatty Acid Metabolism

Caption: A generalized workflow for studying fatty acid metabolism using stable isotope tracers.

Quantifying Cholesterol Synthesis and Transport

The regulation of cholesterol homeostasis is crucial for cardiovascular health. Stable isotopes, particularly deuterium, are widely used to measure cholesterol biosynthesis and flux.[6] Oral administration of deuterated water allows for the labeling of the body's water pool, which then serves as a precursor for cholesterol synthesis.[6] By measuring the incorporation of deuterium into cholesterol over time, researchers can calculate the fractional synthetic rate (FSR) of cholesterol.[7]

Table 1: Fractional Synthetic Rates (FSR) of Cholesterol in Humans

| Study Group | FSR (pool/day) | Measurement Technique |

| Normolipidemic subjects | 0.075 ± 0.005 | Deuterated water labeling with constrained curve fitting |

| Healthy males | 3-5% of plasma free cholesterol pool in 60h | Deuterated water labeling with GC/MS |

Data compiled from studies utilizing deuterated water labeling to assess cholesterol synthesis.[7][8]

Metabolic Flux Analysis (MFA) of Lipid Pathways

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses ¹³C-labeled substrates to quantify the rates of intracellular metabolic pathways.[9] By analyzing the mass isotopologue distribution (MID) of key metabolites, researchers can construct a detailed map of metabolic fluxes.[9] This approach has been instrumental in understanding how lipid metabolism is rewired in diseases like cancer and in identifying potential therapeutic targets.[10]

Logical Workflow for a ¹³C-Metabolic Flux Analysis Experiment

Caption: A step-by-step workflow for conducting a ¹³C-metabolic flux analysis experiment.

Signaling Pathways in Lipid Metabolism

Stable isotope tracing can be used to dissect the complex signaling pathways that regulate lipid metabolism. By observing how the flux through specific pathways changes in response to stimuli or genetic perturbations, researchers can gain insights into the underlying regulatory mechanisms.

SREBP Signaling Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the synthesis of cholesterol and fatty acids.[6][7] The activity of SREBPs is tightly regulated by cellular sterol levels. When sterol levels are low, SREBPs are activated and move to the nucleus to induce the expression of genes involved in lipid synthesis.[7]

Diagram of the SREBP Activation Pathway

Caption: The SREBP signaling pathway is a key regulator of cholesterol and fatty acid synthesis.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism.[9][11][12] PPARs are activated by fatty acids and their derivatives and form heterodimers with the Retinoid X Receptor (RXR) to regulate the expression of target genes involved in fatty acid oxidation, transport, and storage.[9][11][12]

Diagram of the PPAR Signaling Pathway

Caption: The PPAR signaling pathway regulates genes involved in lipid metabolism and inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments in stable isotope-based lipid research.

Protocol for ¹³C-Fatty Acid Labeling in Cell Culture

This protocol describes the labeling of cellular fatty acids using a ¹³C-labeled precursor, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cell culture medium (e.g., DMEM) without the unlabeled precursor

-

¹³C-labeled precursor (e.g., [U-¹³C₆]-glucose)

-

Phosphate-buffered saline (PBS)

-

Methanol/PBS (1:1, v/v) at -20°C

-

Internal standard (e.g., C17:0 fatty acid)

-

Derivatization agent (e.g., 14% BF₃ in methanol)

-

GC-MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard medium with the labeling medium containing the ¹³C-labeled precursor.

-

Incubate for the desired time period to allow for label incorporation.

-

-

Quenching and Lipid Extraction:

-

Aspirate the medium and wash the cells twice with PBS.

-

Add ice-cold methanol/PBS to quench metabolic activity.

-

Scrape the cells and transfer to a glass tube.

-

Add chloroform and the internal standard, and vortex thoroughly to extract lipids.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add the derivatization agent (e.g., BF₃ in methanol) and heat at 100°C for 30 minutes.

-

Add water and hexane, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

Protocol for In Vivo Deuterated Water (D₂O) Labeling for Cholesterol Synthesis

This protocol outlines the measurement of cholesterol synthesis in vivo using D₂O labeling.

Materials:

-

Deuterated water (D₂O, 99.8 atom % excess)

-

Blood collection tubes

-

GC-MS or Isotope Ratio Mass Spectrometry (IRMS) system

Procedure:

-

D₂O Administration:

-

Administer a priming dose of D₂O orally to the subject to rapidly enrich the body water pool.

-

Maintain the enrichment by providing drinking water containing a lower percentage of D₂O for the duration of the study.[8]

-

-

Sample Collection:

-

Collect blood samples at baseline and at various time points after D₂O administration.

-

Separate plasma or serum and store at -80°C.

-

-

Lipid Extraction and Derivatization:

-

Extract total lipids from the plasma or serum samples.

-

Isolate the cholesterol fraction.

-

Derivatize the cholesterol to a volatile form suitable for GC-MS analysis (e.g., as a trimethylsilyl (B98337) ether).

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized cholesterol by GC-MS or IRMS to determine the deuterium enrichment.

-

-

Calculation of Fractional Synthetic Rate (FSR):

-

Measure the deuterium enrichment in body water (e.g., from plasma or urine).

-

Calculate the FSR of cholesterol based on the rate of deuterium incorporation into cholesterol relative to the enrichment of the body water pool.[7]

-

Data Presentation and Interpretation

A key aspect of stable isotope labeling studies is the clear presentation and accurate interpretation of the quantitative data.

Table 2: De Novo Lipogenesis (DNL) Contribution to VLDL-Palmitate

| Condition | DNL Contribution (%) | Measurement Method |

| Fasted | 0.91 ± 0.27 | [¹³C]acetate tracer with mass isotopomer analysis |

| Fed (Intravenous Glucose) | 1.64 - 1.97 | [¹³C]acetate tracer with mass isotopomer analysis |

| Fed (Oral Ensure) | 1.64 - 1.97 | [¹³C]acetate tracer with mass isotopomer analysis |

| Fed (High-Carbohydrate Meal) | 1.64 - 1.97 | [¹³C]acetate tracer with mass isotopomer analysis |

| After 24g Alcohol Consumption | 30 ± 8 | [¹³C]acetate tracer with mass isotopomer analysis |

Data from studies investigating the contribution of de novo lipogenesis to VLDL-palmitate under different nutritional states.[16][17]

Decision Tree for Selecting a Stable Isotope Tracer for Lipid Research

Caption: A decision tree to guide the selection of an appropriate stable isotope tracer.

Conclusion

Stable isotope labeling has revolutionized the field of lipid research, providing a powerful toolkit for dissecting the intricate dynamics of lipid metabolism. By enabling the direct measurement of synthesis, turnover, and metabolic fluxes, these techniques offer a level of detail that is unattainable with traditional biochemical assays. As mass spectrometry technologies continue to advance and our understanding of lipid biology deepens, the applications of stable isotopes in lipid research are poised to expand even further, paving the way for new discoveries in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty acids in the de novo lipogenesis pathway and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 16. benchchem.com [benchchem.com]

- 17. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Carbon-13 Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled compounds are invaluable tools in modern scientific research, offering a non-radioactive, stable isotopic tracer for a myriad of applications, including the elucidation of metabolic pathways, quantitative proteomics, and as indispensable aids in drug discovery and development. The principal advantage of ¹³C is its nature as a naturally occurring, stable isotope of carbon, meaning it does not undergo radioactive decay. This inherent stability renders ¹³C-labeled compounds exceptionally safe from a radiological standpoint. The primary safety considerations are, therefore, dictated by the chemical and toxicological properties of the molecule into which the ¹³C atom is incorporated. This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of carbon-13 labeled compounds.

Core Safety Principles

The foundational principle governing the safe handling of ¹³C-labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule. Consequently, the safety precautions required are identical to those for the unlabeled analogue. Health and safety data for the labeled compound are generally assumed to be the same as for the corresponding unlabeled material.

Radiological Safety

Carbon-13 is a stable isotope and is not radioactive.[1][2][3][4] It does not emit ionizing radiation, and as a result, no radiological precautions are necessary. This provides a significant advantage over its radioactive counterpart, carbon-14 (B1195169) (¹⁴C), particularly in studies involving human subjects.[2]

Chemical Safety

The chemical hazards of a ¹³C-labeled compound are determined by the parent molecule.[2] Standard laboratory safety practices are of paramount importance and must be tailored to the specific chemical properties of the substance being handled.

General Handling Precautions:

-

Consult the Safety Data Sheet (SDS): Always review the SDS for the specific ¹³C-labeled compound before use. The SDS will provide comprehensive information on physical and chemical properties, hazards, first-aid measures, and handling and storage recommendations.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, laboratory coats, and chemical-resistant gloves, should be worn at all times when handling ¹³C-labeled compounds.[5][6]

-

Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling volatile compounds or fine powders, to minimize inhalation exposure.[3][7]

-

Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in laboratory areas. Avoid creating dust or aerosols when handling solid compounds.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling any chemical, including ¹³C-labeled compounds.[3]

Quantitative Safety Data

As the isotopic labeling with ¹³C does not change the chemical properties of a substance, the occupational exposure limits (OELs) for ¹³C-labeled compounds are governed by the OELs of their unlabeled counterparts. Below is a summary of OELs for some common compounds that are frequently labeled with carbon-13.

| Compound | CAS Number (Unlabeled) | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |

| Urea (B33335) | 57-13-6 | None Established[5] | 10 mg/m³ (inhalable dust)[2][3] | None Established[5] |

| D-Glucose | 50-99-7 | None Established | None Established | None Established |

| L-Leucine | 61-90-5 | None Established | None Established | None Established |

| Methanol | 67-56-1 | 200 ppm | 200 ppm (Skin) | 200 ppm (Skin) |

| Acetone | 67-64-1 | 1000 ppm | 250 ppm | 250 ppm |

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. PEL (Permissible Exposure Limit) is a legal limit in the United States. TLV (Threshold Limit Value) is a recommendation from the American Conference of Governmental Industrial Hygienists. REL (Recommended Exposure Limit) is a recommendation from the National Institute for Occupational Safety and Health. Always consult the specific SDS for the most up-to-date information.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of ¹³C-labeled compounds and ensuring laboratory safety.

| Aspect | Volatile Compounds | Non-Volatile Compounds (Solids) |

| Handling | Always handle in a certified chemical fume hood to minimize vapor inhalation.[2] | Handle in a manner that minimizes dust formation, such as in a fume hood or using a balance enclosure.[2] |

| Storage | Store in tightly sealed containers in a cool, dry, well-ventilated area away from ignition sources.[2] | Store in sealed containers in a cool, dry place.[2] |

Accidental Release and Disposal

In the event of a spill or accidental release, the procedures for the unlabeled compound should be followed.

-

Spill Cleanup: For small spills, absorb liquids with an inert material and sweep up solids, avoiding dust generation. Place waste in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.

-

Disposal: Dispose of ¹³C-labeled compounds in accordance with local, state, and federal regulations for chemical waste. The disposal method is determined by the chemical nature of the parent compound, not the isotopic label.

Experimental Protocols

Detailed methodologies for key experiments utilizing ¹³C-labeled compounds are provided below.

Protocol 1: ¹³C-Urea Breath Test for Helicobacter pylori Detection

This non-invasive diagnostic test measures the presence of H. pylori bacteria in the stomach.

Materials:

-

¹³C-labeled urea (typically 75-100 mg)

-

Citric acid solution or other test meal (as specified by the kit)

-

Breath collection bags or tubes

-

Isotope Ratio Mass Spectrometer (IRMS) or Non-Dispersive Infrared Spectrometer (NDIRS)

Procedure:

-

Baseline Breath Sample: Collect a baseline breath sample from the patient before administering the ¹³C-urea. The patient blows into a collection bag or tube.

-

Substrate Administration: The patient ingests the ¹³C-labeled urea, usually dissolved in water or a citric acid solution to enhance gastric emptying and urease activity.[8]

-

Incubation Period: The patient waits for a specified period, typically 15-30 minutes. During this time, if H. pylori is present, its urease enzyme will hydrolyze the ¹³C-urea into ¹³CO₂ and ammonia.

-

Post-Dose Breath Sample: After the incubation period, a second breath sample is collected in the same manner as the baseline sample.

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in both breath samples is measured using an IRMS or NDIRS.

-

Interpretation: A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates a positive result for H. pylori infection.

Protocol 2: General Workflow for a ¹³C Metabolic Tracer Study in Cell Culture

This protocol outlines the general steps for tracing the metabolic fate of a ¹³C-labeled substrate in cultured cells.

Materials:

-

Cell line of interest

-

Standard cell culture medium

-

¹³C-labeling medium (e.g., DMEM with [U-¹³C]-glucose replacing standard glucose)

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 80% methanol)

-

Mass spectrometer (e.g., LC-MS) or NMR spectrometer

Procedure:

-

Cell Culture: Plate cells and grow them to the desired confluency in standard culture medium.

-

Labeling: Aspirate the standard medium, wash the cells with PBS, and then add the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the ¹³C-labeled substrate. For steady-state analysis, this is typically 24 hours or until labeling in downstream metabolites has plateaued.[7]

-

Metabolite Extraction: Aspirate the labeling medium, wash the cells with cold PBS, and then add a cold extraction solvent to quench metabolism and extract the metabolites.

-

Cell Harvesting: Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Sample Processing: Centrifuge the samples to pellet protein and cell debris. Collect the supernatant containing the metabolites.

-

Analysis: Analyze the metabolite extracts using mass spectrometry or NMR to determine the mass isotopologue distribution (MID) for metabolites of interest.

-

Data Interpretation: The MID data is used to calculate metabolic fluxes and understand the contribution of the labeled substrate to various metabolic pathways.[7]

Protocol 3: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method in quantitative proteomics to compare protein abundance between different cell populations.

Materials:

-

Cell line capable of being cultured in custom media

-

SILAC-specific cell culture medium (deficient in certain amino acids, e.g., lysine (B10760008) and arginine)

-

"Light" amino acids (e.g., ¹²C₆, ¹⁴N₂-lysine and ¹²C₆, ¹⁴N₄-arginine)

-

"Heavy" amino acids (e.g., ¹³C₆-lysine and ¹³C₆, ¹⁴N₄-arginine)

-

Dialyzed fetal bovine serum

-

Mass spectrometer

Procedure:

-

Cell Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium, and the other in "heavy" medium. Cells are cultured for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[4]

-

Experimental Treatment: Apply the experimental condition to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

-

Cell Lysis and Protein Extraction: Lyse the cells from both populations and extract the proteins.

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell populations.

-

Protein Digestion: Digest the combined protein mixture into peptides, typically using trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the signal intensities of the "heavy" and "light" peptide pairs is used to determine the relative abundance of the corresponding protein in the two cell populations.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of ¹³C-labeled compounds.

Caption: Workflow of the ¹³C-Urea Breath Test.

Caption: General workflow for a ¹³C metabolic tracer study.

Caption: Workflow for SILAC-based quantitative proteomics.

Conclusion

Carbon-13 labeled compounds are powerful and safe tools for a wide range of applications in research and development. Their non-radioactive nature eliminates the need for radiological safety precautions, simplifying their use and making them suitable for in vivo studies in humans. The primary safety considerations are those associated with the chemical properties of the parent molecule. By adhering to standard chemical safety protocols, consulting the relevant Safety Data Sheets, and utilizing appropriate personal protective equipment, researchers can safely and effectively harness the power of carbon-13 labeled compounds to advance scientific understanding.

References

- 1. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 2. documentation.oci-global.com [documentation.oci-global.com]

- 3. ncmissouri.edu [ncmissouri.edu]

- 4. carlroth.com [carlroth.com]

- 5. emrtc.nmt.edu [emrtc.nmt.edu]

- 6. Working safely with solvents | Safety Services - UCL – University College London [ucl.ac.uk]

- 7. swancorp.com.au [swancorp.com.au]

- 8. Solvents | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

The Journey of a Labeled Fatty Acid: A Technical Guide to Methyl Palmitate-¹³C₁₆ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Methyl palmitate-¹³C₁₆ as a robust metabolic tracer. It provides a comprehensive overview of its utility in elucidating the complexities of fatty acid metabolism, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and signaling pathways. This document serves as a practical resource for researchers in academia and the pharmaceutical industry, aiming to leverage stable isotope tracers for deeper insights into metabolic health and disease, and to accelerate drug discovery and development.

Introduction: The Power of Stable Isotope Tracing

Stable isotope-labeled compounds have become indispensable tools in metabolic research, allowing for the dynamic tracking of metabolic pathways in vivo and in vitro without the safety concerns associated with radioactive isotopes.[1] Methyl palmitate-¹³C₁₆, a stable isotope-labeled version of the common saturated fatty acid, palmitate, offers a powerful means to trace the absorption, transport, storage, and oxidation of fatty acids.[2][3] Its use in metabolomics and lipidomics provides a detailed picture of how organisms process fats, offering critical insights into metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.[4][5]

The ¹³C label allows researchers to distinguish the administered palmitate from the endogenous pool, enabling precise measurement of its metabolic fate.[6] By tracking the incorporation of ¹³C into various downstream metabolites and complex lipids, scientists can quantify fatty acid flux, oxidation rates, and the dynamics of lipid synthesis and turnover.[1][7] This guide will delve into the practical aspects of using Methyl palmitate-¹³C₁₆, from experimental design to data analysis.

Core Applications in Metabolic Research

Methyl palmitate-¹³C₁₆ is a versatile tracer with broad applications in metabolic research and drug development:

-

Metabolomics and Lipidomics: It is widely used to trace the pathways of lipid metabolism, aiding in the comprehensive analysis of lipid profiles in biological samples.[2]

-

Nutrition Research: This tracer is instrumental in studying the absorption and metabolism of dietary fats.[2]

-

Pharmaceuticals: Derivatives of methyl palmitate are being explored for their roles in drug formulation and delivery systems.[2] Furthermore, tracing the metabolic fate of fatty acids is crucial in understanding the mechanism of action of drugs targeting metabolic pathways and in assessing their efficacy.

Experimental Protocols

The successful implementation of metabolic tracing studies with Methyl palmitate-¹³C₁₆ hinges on meticulous experimental design and execution. Below are detailed protocols for key in vivo and in vitro experiments.

In Vivo Tracer Administration in Mice

This protocol describes a method for administering [U-¹³C]-palmitate to mice to trace its metabolic fate in various tissues.

Materials:

-

[U-¹³C]-palmitate (e.g., from Sigma-Aldrich)

-

Fatty acid-free bovine serum albumin (BSA)

-

Saline solution (0.9% NaCl)

-

Anesthesia (e.g., pentobarbital)

-

Infusion pump and catheters

Procedure:

-

Tracer Preparation: Prepare an albumin-bound solution of [U-¹³C]-palmitate. Dissolve the tracer in a small volume of ethanol (B145695) and then complex it with a fatty acid-free BSA solution in saline. The final concentration should be determined based on the experimental design, with a typical concentration being around 1 nmol/µl.[8]

-

Animal Preparation: Fast the mice for a period appropriate to the study question (e.g., 15 hours for studying fasting metabolism).[9] Anesthetize the mice and place them on a heating blanket to maintain body temperature.[8]

-

Tracer Administration: Administer the tracer via the tail vein. A common approach is a bolus injection followed by a continuous infusion to achieve and maintain isotopic steady-state.[8]

-

Sample Collection: At designated time points, collect blood samples from a site such as the saphenous vein.[8] At the end of the experiment, euthanize the animal and harvest tissues of interest (e.g., liver, skeletal muscle). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.[9]

In Vitro Lipid Biosynthesis Assay in Cell Culture

This protocol outlines a method for tracing the incorporation of ¹³C₁₆-palmitate into cellular lipids in a fibroblast cell line.

Materials:

-

[¹³C₁₆]-palmitate

-

Bovine serum albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Fibroblast cell line (e.g., NIH/3T3)

Procedure:

-

Tracer Preparation: Prepare a BSA-bound [¹³C₁₆]-palmitate solution in the cell culture medium. A typical final concentration is 0.1 mmol/L.[10]

-

Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Replace the standard medium with the medium containing the [¹³C₁₆]-palmitate tracer.[10]

-

Incubation: Incubate the cells for various durations (e.g., 1, 6, and 24 hours) to track the time-dependent incorporation of the tracer into different lipid species.[10]

-

Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and then extract the lipids using a suitable solvent system, such as a chloroform:methanol mixture.[11]

Sample Preparation for Mass Spectrometry Analysis

Accurate quantification of ¹³C enrichment requires proper sample preparation.

Lipid Extraction from Plasma and Tissues:

-

For plasma, a common method is the Dole extraction, which involves a mixture of isopropanol, heptane, and sulfuric acid.[3]

-

For tissues, homogenize the frozen tissue in a suitable buffer.[8] Lipids can then be extracted using methods like the Folch extraction (chloroform:methanol:water) or methyl-tert-butyl ether (MTBE) extraction.[12][13]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

To analyze fatty acids by GC-MS, they are typically converted to their more volatile methyl esters (FAMEs).[14]

-

Saponification: If analyzing total fatty acids (free and esterified), the lipid extract is first saponified using a strong base (e.g., KOH) to release the fatty acids from complex lipids.[13]

-

Esterification: The free fatty acids are then esterified, for example, by heating with acidified methanol.[15]

Quantitative Data Summary

The following tables summarize quantitative data from studies using Methyl palmitate-¹³C₁₆ as a metabolic tracer, providing insights into its distribution and incorporation into various lipid pools under different physiological conditions.

Table 1: In Vivo Distribution and Incorporation of [U-¹³C]-Palmitate in Fasted Mice [9]

| Parameter | Plasma | Liver | Skeletal Muscle (Gastrocnemius) |

| Free [U-¹³C]-Palmitate (10 min post-injection) | 2.5 ± 0.5 µmol/L | 39 ± 12 nmol/g protein | 14 ± 4 nmol/g protein |

| [U-¹³C]-Acylcarnitines | 0.82 ± 0.18 nmol/L | 0.002 ± 0.001 nmol/g protein | 0.95 ± 0.47 nmol/g protein |

| [U-¹³C]-Triglycerides | Not Reported | 511 ± 160 nmol/g protein | Not Detected |

| [U-¹³C]-Phosphatidylcholines | Not Reported | 58 ± 9 nmol/g protein | Not Detected |

Data are presented as mean ± SD.

Table 2: Incorporation of ¹³C-Palmitic Acid into Placental Lipids In Vitro [16]

| Lipid Class | Percentage of Total ¹³C-Labeled Lipids |

| Phosphatidylcholines (PCs) | 74% |

| Triacylglycerols (TAGs) | (Data for ¹³C-Oleic Acid was 53%) |

| Phosphatidylethanolamines (PEs) | Detected |

| Lysophosphatidylcholines (LPCs) | Detected in explants and media |

Signaling and Metabolic Pathways

The metabolism of palmitate is intricately regulated by a network of signaling pathways and metabolic enzymes. Methyl palmitate-¹³C₁₆ serves as an excellent tool to probe the activity of these pathways.

Fatty Acid Uptake and Activation

Long-chain fatty acids like palmitate are taken up by cells via transporters such as CD36.[4] Once inside the cell, palmitate is activated to palmitoyl-CoA by acyl-CoA synthetases. This activation step is crucial for its subsequent metabolic fates.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. What biological signaling pathways are fatty acids involved? | AAT Bioquest [aatbio.com]

- 3. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

- 6. ckisotopes.com [ckisotopes.com]

- 7. metsol.com [metsol.com]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

- 10. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable-isotope method for determining the gastrointestinal handling of [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 16. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methyl Palmitate-¹³C₁₆ in Unraveling Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate network of lipid metabolism is paramount in the study of numerous physiological and pathological states, including metabolic syndrome, cardiovascular disease, and cancer. Stable isotope tracers, particularly uniformly ¹³C-labeled fatty acids like Methyl palmitate-¹³C₁₆, have emerged as indispensable tools for dynamically tracking the metabolic fate of fatty acids in vivo and in vitro. This technical guide provides an in-depth overview of the application of Methyl palmitate-¹³C₁₆ in lipid metabolism research, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and experimental workflows. By leveraging the power of mass spectrometry, researchers can trace the journey of ¹³C₁₆-palmitate as it is taken up by cells, oxidized for energy, stored in complex lipids, or converted into other bioactive molecules.

Core Applications of Methyl Palmitate-¹³C₁₆ in Lipid Metabolism Research

Methyl palmitate-¹³C₁₆ serves as a powerful tracer to quantitatively assess several key aspects of lipid metabolism:

-

Fatty Acid Uptake and Turnover: By introducing a known amount of ¹³C₁₆-palmitate and measuring its dilution in the plasma pool of unlabeled palmitate, researchers can calculate the rate of appearance (Ra) and disappearance (Rd) of free fatty acids (FFAs), providing a dynamic measure of FFA turnover.[1][2]

-

Fatty Acid Oxidation (FAO): The catabolism of ¹³C₁₆-palmitate through β-oxidation generates ¹³C-labeled acetyl-CoA, which enters the Krebs cycle. The subsequent release and measurement of ¹³CO₂ in expired breath (in vivo) or in the cell culture headspace (in vitro) allows for the quantification of fatty acid oxidation rates.[1][3][4]

-

De Novo Lipogenesis (DNL): While not a direct measure of DNL, tracing the incorporation of ¹³C-labeled precursors like glucose or acetate (B1210297) into the palmitate backbone of lipids, and comparing it with the flux of exogenously supplied ¹³C₁₆-palmitate, helps to delineate the relative contributions of DNL versus fatty acid uptake to the total lipid pool. Mass isotopomer distribution analysis (MIDA) of palmitate synthesized from a ¹³C-labeled precursor is a key technique in this context.[5][6][7]

-

Incorporation into Complex Lipids: The esterification of ¹³C₁₆-palmitate into complex lipids such as triglycerides (TGs), phospholipids (B1166683) (PLs), and cholesteryl esters can be traced to understand lipid storage and membrane synthesis dynamics in various tissues and cell types.[8][9][10]

-

Metabolic Pathway Tracing: The appearance of the ¹³C label in downstream metabolites, such as other fatty acids (after elongation or desaturation) or acylcarnitines, provides qualitative and quantitative insights into specific metabolic pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies that have utilized ¹³C-palmitate to investigate lipid metabolism. These data provide a comparative overview of the metabolic fate of palmitate in different biological contexts.

Table 1: Incorporation of [U-¹³C]palmitate into Tissue Lipids in Mice [9]

| Tissue | Lipid Fraction | ¹³C-Palmitate Incorporation (nmol/g protein) |

| Liver | Free Tracer | 39 ± 12 |

| Acylcarnitines | 0.002 ± 0.001 | |

| Triglycerides | 511 ± 160 | |

| Phosphatidylcholines | 58 ± 9 | |

| Muscle (Gastrocnemius) | Free Tracer | 14 ± 4 |

| Acylcarnitines | 0.95 ± 0.47 | |

| Triglycerides | Not Detectable | |

| Phosphatidylcholines | Not Detectable |

Data are presented as mean ± SD. Mice were fasted for 15h and a bolus of 20 nmol/kg body weight of [U-¹³C]-palmitate was administered intravenously. Tissues were collected after 10 minutes.

Table 2: Fractional Synthesis Rate (FSR) and De Novo Lipogenesis (DNL) of VLDL-Palmitate in Humans [6]

| Condition | Fractional Synthesis Rate (%/day) | De Novo Lipogenesis Contribution (%) |

| Fasted | - | 0.91 ± 0.27 |

| Fed (High Carbohydrate) | - | 1.64 - 1.97 |

Data are presented as mean ± SD. DNL was measured using [¹³C]acetate tracer and mass isotopomer analysis of VLDL-fatty acids.

Table 3: Oxidation of Dietary Fatty Acids in Humans [3]

| Fatty Acid | Cumulative Oxidation over 9 hours (% of dose) |

| Laurate (12:0) | 41 |

| Palmitate (16:0) | 16 |

| Stearate (18:0) | 13 |

| Oleate (18:1) | 17.9 |

| Linoleate (18:2) | 19.8 |

| Linolenate (18:3) | Highly Oxidized |

Subjects were fed a liquid meal containing a ¹³C-labeled fatty acid, and oxidation was assessed by measuring ¹³CO₂ in breath.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Methyl palmitate-¹³C₁₆.

Protocol 1: In Vivo Measurement of Fatty Acid Turnover and Oxidation in Humans

This protocol is based on the primed-constant infusion of [U-¹³C₁₆]palmitate to measure whole-body fatty acid kinetics.

1. Tracer Preparation:

-

Prepare a sterile solution of [U-¹³C₁₆]potassium palmitate.

-

Complex the tracer with human serum albumin (fatty acid-free) to ensure solubility and physiological delivery. A typical ratio is 1 g of albumin per 10 mg of tracer.[11] The solution is heated to 60°C and stirred until clear.[11]

2. Subject Preparation:

-

Subjects should fast overnight (10-12 hours).

-

Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand vein for "arterialized" blood sampling. The sampling hand can be heated to approximately 60°C to obtain arterialized venous blood.

3. Tracer Infusion:

-

Administer a priming bolus of the [U-¹³C₁₆]palmitate tracer to rapidly achieve isotopic equilibrium.

-

Immediately follow the bolus with a continuous intravenous infusion at a constant rate (e.g., 0.5 nmol/kg/min at rest).[2]

4. Sample Collection:

-

Collect a baseline blood sample before starting the infusion to determine natural ¹³C abundance.

-

Collect serial blood samples at timed intervals (e.g., every 10-15 minutes) during the last 30 minutes of a 90-120 minute infusion period to ensure isotopic steady state has been reached.

-

For fatty acid oxidation measurement, collect expired breath samples into collection bags at the same time points as blood collection.

5. Sample Processing and Analysis:

-

Separate plasma from blood samples by centrifugation.

-

Extract total lipids from plasma using a modified Folch method (chloroform:methanol, 2:1 v/v).[12][13]

-

Isolate the free fatty acid fraction using solid-phase extraction.

-

Derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent like BF₃-methanol or acetyl chloride in methanol.[14][15]

-

Analyze the ¹³C-enrichment of methyl palmitate by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[2]

-

Measure the ¹³CO₂ enrichment in expired breath samples using an Isotope Ratio Mass Spectrometer (IRMS).[4]

6. Data Calculation:

-

Fatty Acid Rate of Appearance (Ra): Ra (µmol/kg/min) = Infusion Rate (µmol/kg/min) / Plasma Palmitate Enrichment (APE).[1]

-

Fatty Acid Oxidation Rate: Calculated from the rate of ¹³CO₂ excretion, plasma palmitate enrichment, and whole-body CO₂ production (VCO₂).[1]

Protocol 2: In Vitro Tracing of Fatty Acid Uptake and Incorporation into Lipids in Cultured Cells

This protocol describes the use of ¹³C₁₆-palmitate to trace its metabolism in a cell culture model.

1. Cell Culture and Treatment:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the labeling medium: supplement serum-free medium with BSA-conjugated [U-¹³C₁₆]palmitate at a final concentration of 100-500 µM. A molar ratio of fatty acid to BSA of 2-4:1 is commonly used.

-

Incubate the cells with the labeling medium for a specified period (e.g., 1, 6, or 24 hours) to allow for uptake and metabolism of the tracer.

2. Cell Harvesting and Lipid Extraction:

-

Wash the cells with ice-cold PBS to remove residual labeling medium.

-

Quench metabolism by adding a cold solvent, such as a methanol/PBS mixture (1:1) at -20°C.[16]

-

Scrape the cells and transfer to a glass tube.

-

Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).[12][13]

3. Lipid Analysis:

-

Separate the total lipid extract into different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction.

-

For analysis of fatty acid composition within each lipid class, perform transesterification to generate FAMEs.

-

Analyze the ¹³C-enrichment of palmitate and other fatty acids in the different lipid fractions by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

-

Quantify the amount of ¹³C₁₆-palmitate incorporated into each lipid fraction.